Methyl 3-oxobutan-2-yl terephthalate

Description

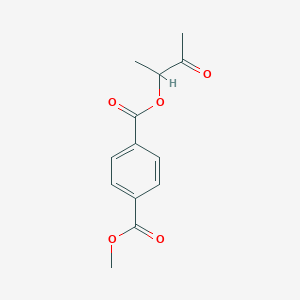

Methyl 3-oxobutan-2-yl terephthalate is a specialized ester derived from terephthalic acid, featuring a methyl group and a 3-oxobutan-2-yl moiety. Its structure combines the aromatic rigidity of terephthalate with the reactive ketone and ester functionalities of the 3-oxobutan-2-yl group. The compound’s reactivity and physical properties are influenced by its dual ester and ketone groups, which may enhance solubility in organic solvents and participation in condensation reactions.

Propriétés

Formule moléculaire |

C13H14O5 |

|---|---|

Poids moléculaire |

250.25 g/mol |

Nom IUPAC |

1-O-methyl 4-O-(3-oxobutan-2-yl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-6-4-10(5-7-11)12(15)17-3/h4-7,9H,1-3H3 |

Clé InChI |

QFFNOMDINVCFBT-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C)OC(=O)C1=CC=C(C=C1)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester typically involves the esterification of terephthalic acid with methanol and a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. The process is optimized to maximize yield and purity, often involving continuous distillation and recycling of unreacted materials .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Terephthalic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Methyl 3-oxobutan-2-yl terephthalate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

Industry: Utilized in the production of high-performance polymers and resins.

Mécanisme D'action

The mechanism of action of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. The compound can also act as a plasticizer, modifying the physical properties of polymers .

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Groups

The compound shares structural similarities with several classes of esters and terephthalate derivatives:

- Dimethyl terephthalate (DMT) : A simpler ester of terephthalic acid with two methyl groups. DMT is a precursor for polyethylene terephthalate (PET) production and exhibits high crystallinity and thermal stability due to its aromatic backbone .

- Bis(3-oxobutan-2-yl) phthalate : Features the same 3-oxobutan-2-yl ester groups but replaces terephthalate with phthalate. This substitution reduces thermal stability, as phthalates are typically used as plasticizers rather than high-performance polymers .

- 2-Hydroxyethyl Methyl Terephthalate : Contains a hydroxyethyl group instead of the 3-oxobutan-2-yl moiety, which may increase hydrophilicity and alter reactivity in polymerization processes .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Thermal Stability : Terephthalate derivatives like DMT and PET exhibit higher melting points (~140–270°C) due to strong interchain forces and crystallinity, whereas phthalate analogs (e.g., Bis(3-oxobutan-2-yl) phthalate) are less thermally stable and used as plasticizers .

- Reactivity: The 3-oxobutan-2-yl group in the target compound may enable nucleophilic reactions at the ketone site, similar to Methyl 2-benzoylamino-3-oxobutanoate, which undergoes condensation with aromatic amines to form heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.